An In-depth Technical Guide to (S,R,S)-AHPC-C2-NH2 Dihydrochloride: A Key Building Block for Targeted Protein Degradation
An In-depth Technical Guide to (S,R,S)-AHPC-C2-NH2 Dihydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-C2-NH2 dihydrochloride (B599025) is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a synthetic E3 ligase ligand-linker conjugate, it serves as a foundational building block for the creation of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, based on the well-characterized (S,R,S)-AHPC (also known as VH032) core, connected to a short alkyl linker with a terminal amine. This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a protein of interest (POI), thereby enabling the creation of heterobifunctional degraders. This guide provides a comprehensive overview of its chemical properties, mechanism of action, relevant quantitative data, and detailed experimental protocols for its application in PROTAC development.
Introduction to (S,R,S)-AHPC-C2-NH2 Dihydrochloride
(S,R,S)-AHPC-C2-NH2 dihydrochloride is a non-proprietary chemical entity designed for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. They consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. (S,R,S)-AHPC-C2-NH2 provides the E3 ligase-recruiting and linker components, streamlining the synthesis of novel PROTACs for research and therapeutic development.
The core of this molecule, (S,R,S)-AHPC, is a derivative of the potent VHL ligand VH032. The von Hippel-Lindau E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression and well-understood mechanism of action. The attached C2-NH2 linker offers a reactive primary amine for covalent linkage to a POI ligand.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (S,R,S)-AHPC-C2-NH2 dihydrochloride is presented in the table below.
| Property | Value |
| Full Chemical Name | (2S,4R)-1-((S)-2-(3-aminopropanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride |
| Synonyms | VH032-C2-NH2 dihydrochloride |
| Molecular Formula | C₂₅H₃₇Cl₂N₅O₄S |
| Molecular Weight | 574.56 g/mol |
| CAS Number | 2341796-73-2 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protect from light. |
Mechanism of Action in Targeted Protein Degradation
The primary function of (S,R,S)-AHPC-C2-NH2 dihydrochloride is to serve as a VHL-recruiting moiety within a PROTAC. Once conjugated to a POI-binding ligand, the resulting PROTAC orchestrates the degradation of the target protein through the ubiquitin-proteasome pathway.
The process can be summarized in the following steps:
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Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the POI ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety), bringing them into close proximity to form a ternary complex.
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Ubiquitination: Within the ternary complex, the VHL E3 ligase, in conjunction with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.
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Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.
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Recycling: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data
While specific binding data for (S,R,S)-AHPC-C2-NH2 dihydrochloride itself is not extensively published, the binding affinity of its core VHL ligand, VH032, has been well-characterized. This data provides a strong indication of the VHL-binding potency of PROTACs constructed using this building block.
| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [Ciulli et al.] |
Note: The binding affinity of the final PROTAC molecule to VHL can be influenced by the nature of the linker and the POI ligand.
Experimental Protocols
Synthesis of (S,R,S)-AHPC-C2-NH2 Dihydrochloride
A detailed, step-by-step synthesis protocol for (S,R,S)-AHPC-C2-NH2 dihydrochloride is typically found within patent literature, such as WO2020038415A1. The general synthetic strategy involves a multi-step process:
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Synthesis of the (S,R,S)-AHPC core: This involves the coupling of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide with (S)-2-amino-3,3-dimethylbutanoic acid. Chiral starting materials and stereoselective reactions are crucial to obtain the desired (S,R,S) stereochemistry.
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Introduction of the linker: The linker is typically introduced by reacting the primary amine of the (S,R,S)-AHPC core with a protected amino acid or a bifunctional linker precursor. For a C2-NH2 linker, this could involve coupling with Boc-β-alanine-NHS ester followed by deprotection.
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Purification and salt formation: The final compound is purified using techniques such as flash chromatography or preparative HPLC. The dihydrochloride salt is formed by treating the purified free base with hydrochloric acid.
PROTAC Synthesis via Amide Coupling
The terminal primary amine of (S,R,S)-AHPC-C2-NH2 allows for straightforward conjugation to a POI ligand containing a carboxylic acid functional group via standard amide bond formation.
Materials:
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(S,R,S)-AHPC-C2-NH2 dihydrochloride
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POI ligand with a carboxylic acid
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Amide coupling reagent (e.g., HATU, HBTU, or EDC/NHS)
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Organic base (e.g., DIPEA or triethylamine)
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Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
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Reaction vessel and magnetic stirrer
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Inert atmosphere (e.g., nitrogen or argon)
Protocol:
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In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand with the carboxylic acid in the anhydrous solvent.
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Add the amide coupling reagent (e.g., 1.2 equivalents of HATU) and the organic base (e.g., 3 equivalents of DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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In a separate vial, dissolve (S,R,S)-AHPC-C2-NH2 dihydrochloride (1.0 equivalent) in the anhydrous solvent. The presence of the base in the main reaction mixture will neutralize the hydrochloride salt.
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Add the solution of (S,R,S)-AHPC-C2-NH2 to the activated POI ligand mixture.
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Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.
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Upon completion, quench the reaction (e.g., with water) and perform a standard aqueous workup.
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Purify the crude product by flash column chromatography or preparative HPLC to yield the desired PROTAC.
In Vitro VHL Binding Assays
To confirm that the VHL-binding moiety of the synthesized PROTAC is active, various biophysical assays can be employed.
5.3.1. Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by the test compound.
Materials:
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Recombinant VHL protein complex (VBC)
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Fluorescently labeled VHL ligand (e.g., a fluorescein-labeled VHL ligand)
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Test compound (PROTAC or (S,R,S)-AHPC-C2-NH2)
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Assay buffer (e.g., PBS with 0.01% Tween-20)
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Black, low-volume microplates
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Plate reader with fluorescence polarization capabilities
Protocol:
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Prepare serial dilutions of the test compound in the assay buffer.
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In the microplate, add the test compound dilutions.
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Add a fixed concentration of the fluorescent tracer to all wells.
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Initiate the binding reaction by adding a fixed concentration of the VHL protein to all wells.
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Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
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Measure the fluorescence polarization of each well.
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Calculate the IC50 value by plotting the polarization values against the logarithm of the test compound concentration.
5.3.2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure real-time binding kinetics and affinity.
Materials:
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Recombinant VHL protein
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SPR sensor chip (e.g., CM5)
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Amine coupling kit (EDC, NHS)
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Test compound
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Running buffer (e.g., HBS-EP+)
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SPR instrument
Protocol:
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Immobilize the VHL protein onto the sensor chip surface using standard amine coupling chemistry.
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Prepare a series of concentrations of the test compound in the running buffer.
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Inject the test compound solutions over the sensor surface at a constant flow rate.
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Monitor the change in the SPR signal (response units, RU) to generate sensorgrams for association and dissociation phases.
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Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Conclusion
(S,R,S)-AHPC-C2-NH2 dihydrochloride is an indispensable research tool for the development of VHL-based PROTACs. Its well-defined stereochemistry, high-affinity VHL-binding core, and versatile linker with a terminal amine make it an ideal starting point for the synthesis of novel protein degraders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their targeted protein degradation campaigns, ultimately accelerating the discovery of new therapeutics for a wide range of diseases.
